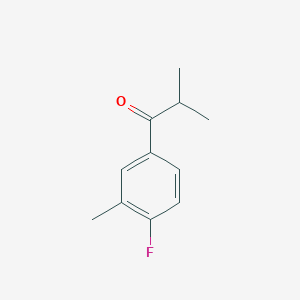

2,3'-Dimethyl-4'-fluoropropiophenone

Beschreibung

2,3'-Dimethyl-4'-fluoropropiophenone is a substituted propiophenone derivative with the molecular formula C₁₇H₁₇FO (calculated molecular weight: 256.3 g/mol). Its structure features:

- A methyl group at the 2-position of the phenyl ring.

- A methyl group at the 3'-position of the second aromatic ring.

- A fluoro substituent at the 4'-position.

Eigenschaften

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-7(2)11(13)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXFBNNMJSPJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’-Dimethyl-4’-fluoropropiophenone typically involves the reaction of 2,3-dimethylfluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified through recrystallization or distillation to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of 2,3’-Dimethyl-4’-fluoropropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then subjected to various purification steps, including distillation and chromatography, to achieve the required purity for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,3’-Dimethyl-4’-fluoropropiophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,3’-Dimethyl-4’-fluoropropiophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3’-Dimethyl-4’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Findings from Comparisons:

Methoxy (in 2,3'-dimethyl-4'-methoxypropiophenone) donates electrons, contrasting sharply with fluorine’s behavior .

Steric and Molecular Weight Considerations :

- Methyl groups at 2 and 3' positions (target compound) may introduce steric hindrance, affecting interactions in catalytic or biological systems.

- Bromo (335.2 g/mol) and chloro (290.8–296.8 g/mol) analogs exhibit higher molecular weights than the target (256.3 g/mol), impacting pharmacokinetic properties like diffusion rates .

Industrial and Pharmaceutical Relevance: Brominated and chlorinated derivatives (e.g., and ) are marketed as industrial intermediates, highlighting their utility in synthetic chemistry . The diethylamino analog () demonstrates how nitrogen-containing substituents expand applications into pharmaceutical salts .

Biologische Aktivität

2,3'-Dimethyl-4'-fluoropropiophenone (DMFPP) is an organic compound with the molecular formula C₁₁H₁₃FO. It has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications as a pharmaceutical intermediate. This article explores the biological activity of DMFPP, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- IUPAC Name: 1-(4-fluoro-3-methylphenyl)-2-methylpropan-1-one

- Molecular Weight: 180.22 g/mol

- Structure: The compound features a fluorine atom and two methyl groups on the aromatic ring, contributing to its unique reactivity and selectivity in biological interactions.

The biological activity of DMFPP is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances its electrophilic character, allowing it to engage with various enzymes and receptors.

Potential Mechanisms Include:

- Enzyme Inhibition: DMFPP may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation: The compound may act as a modulator for certain receptors, influencing signaling pathways critical for cellular function.

Biological Activity Overview

Research indicates that DMFPP exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that DMFPP has antimicrobial properties against various bacterial strains.

- Antitumor Potential: In vitro assays have demonstrated that DMFPP can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects: Some studies suggest that DMFPP may protect neuronal cells from oxidative stress.

Antitumor Activity

A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of DMFPP on human breast cancer cell lines. The results showed that DMFPP exhibited an IC₅₀ value of 8 μM, indicating significant cytotoxicity compared to control substances.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| DMFPP | MCF-7 | 8 |

| Control | MCF-7 | 25 |

Antimicrobial Properties

In a study published in the Journal of Natural Products (2024), DMFPP was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimal inhibitory concentrations (MICs) of 32 μg/mL for S. aureus and 64 μg/mL for E. coli.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparative Analysis with Similar Compounds

DMFPP shares structural similarities with other fluorinated compounds, which may influence its biological activity:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-4'-fluoropropiophenone | Similar fluorinated structure | Moderate antimicrobial activity |

| 2,3-Dimethyl-4-fluorophenol | Hydroxyl group addition | Stronger neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.